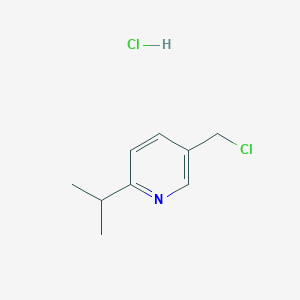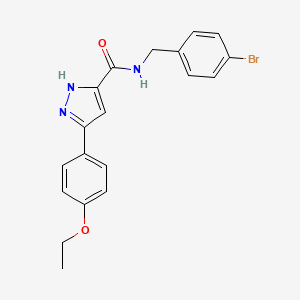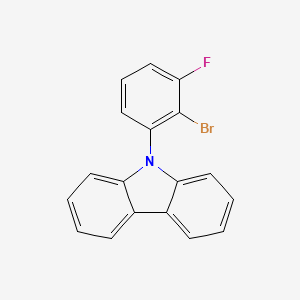
9-(2-Bromo-3-fluorophenyl)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Bromo-3-fluorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromo-3-fluorophenyl)-9H-carbazole typically involves the following steps:
Bromination and Fluorination: The starting material, carbazole, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the desired positions on the phenyl ring.
Coupling Reaction: The brominated and fluorinated carbazole is then subjected to a coupling reaction with a suitable phenyl derivative to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Common methods include:
Catalytic Reactions: Using catalysts such as palladium or copper to facilitate the coupling reactions.
Solvent Selection: Employing solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like pyridinium chlorochromate (PCC).
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in DCM at room temperature.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carbazole derivatives with oxidized functional groups.
Reduction: Formation of reduced carbazole derivatives.
Substitution: Formation of carbazole derivatives with substituted functional groups.
Chemistry:
Organic Electronics: Used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Biology and Medicine:
Biological Probes: Used in the design of fluorescent probes for biological imaging.
Industry:
Material Science: Employed in the development of advanced materials with specific electronic and optical properties.
Agrochemicals: Potential use in the synthesis of agrochemical intermediates.
Mecanismo De Acción
The mechanism of action of 9-(2-Bromo-3-fluorophenyl)-9H-carbazole involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target molecules, leading to various biological and chemical effects. The exact pathways and targets may vary depending on the specific application and context.
Comparación Con Compuestos Similares
9-Phenyl-9H-carbazole: Lacks the bromine and fluorine atoms, resulting in different reactivity and applications.
9-(2-Chloro-3-fluorophenyl)-9H-carbazole: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior.
9-(2-Bromo-3-methylphenyl)-9H-carbazole: The presence of a methyl group instead of fluorine alters its properties and applications.
Propiedades
Fórmula molecular |
C18H11BrFN |
|---|---|
Peso molecular |
340.2 g/mol |
Nombre IUPAC |
9-(2-bromo-3-fluorophenyl)carbazole |
InChI |
InChI=1S/C18H11BrFN/c19-18-14(20)8-5-11-17(18)21-15-9-3-1-6-12(15)13-7-2-4-10-16(13)21/h1-11H |
Clave InChI |
CQLOSTJLLKKUQN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=CC=C4)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B12504889.png)
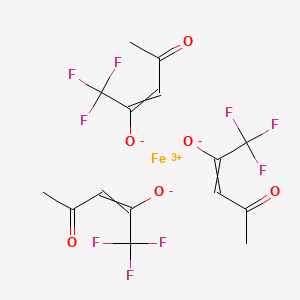
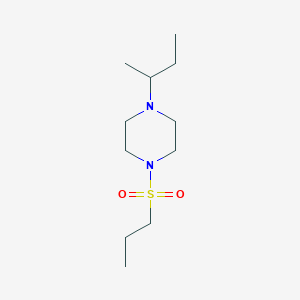
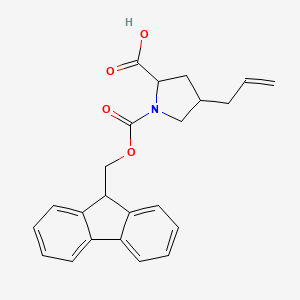
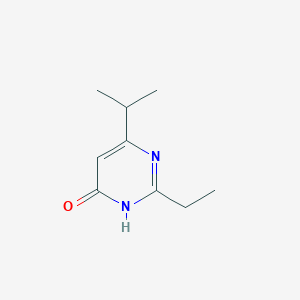
![1-{2-[(3-Acetylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12504921.png)
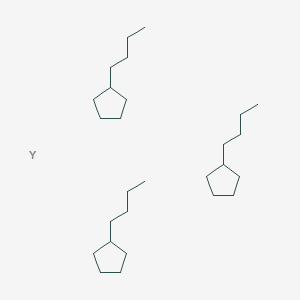
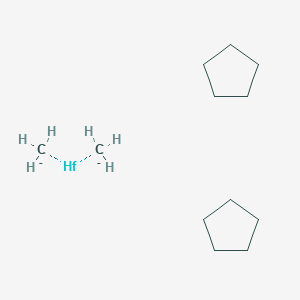
![Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12504959.png)
![[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B12504967.png)

